![molecular formula C18H17N3OS B5560071 7-(苄硫基)-9-氧代-8-氮杂螺[4.5]癸-6-烯-6,10-二腈](/img/structure/B5560071.png)
7-(苄硫基)-9-氧代-8-氮杂螺[4.5]癸-6-烯-6,10-二腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of spirolactams and spirolactones, including similar structures to the compound of interest, often involves strategic decarbonylation and cyclization steps. For instance, Martin-Lopez et al. (1994) described the synthesis of spirolactams from pipecolinic acid, highlighting a decarbonylation step facilitated by diphenylphosphorazidate (DPPA) as crucial in their strategy (Martin‐Lopez & Bermejo‐Gonzalez, 1994). Similar synthetic approaches are common for producing compounds with azaspiro[4.5]decane systems, as demonstrated in the oxidative cyclization of olefinic precursors (Martin‐Lopez & Bermejo, 1998).
Molecular Structure Analysis
The molecular structure of compounds within the azaspiro[4.5]decane family, including oxaspiro derivatives, has been explored through various techniques, including X-ray diffraction. These studies reveal the conformational preferences and stereochemical aspects of these molecules, providing insights into their three-dimensional arrangement and potential reactivity patterns (Żesławska, Jakubowska, & Nitek, 2017).
Chemical Reactions and Properties
The reactivity of azaspiro[4.5]decane compounds often involves interactions with their periphery, affecting their overall chemical behavior. For example, Rashevskii et al. (2020) discussed the enhanced reactivity of certain spirolactone derivatives in the Castagnoli-Cushman reaction, highlighting the influence of peripheral substituents on the compound's reactivity (Rashevskii et al., 2020).
科学研究应用
合成方法和化学转化
研究开发了合成氮杂螺癸烷体系的方法,这对于生产生物活性化合物至关重要。Martin-Lopez 等人(1994、1998)展示了通过羰基化和氧化环化过程合成 1-氧杂-6-氮杂螺[4.5]癸烷衍生物,这对于构建螺环骨架至关重要(Martin-Lopez & Bermejo-Gonzalez,1994;Martin-Lopez & Bermejo,1998)。这些合成路线为生成具有复杂螺环骨架的化合物提供了潜在途径。
生物活性和药理学评估
已对与 7-(苄硫基)-9-氧代-8-氮杂螺[4.5]癸-6-烯-6,10-二腈 在结构上相关的化合物进行了生物和药理活性评估。Apaydın 等人(2019 年)的一项重要研究探索了 1-硫杂-4-氮杂螺[4.5]癸-3-酮衍生物的抗冠状病毒和抗流感病毒活性,发现对人冠状病毒复制具有显着抑制作用的化合物(Apaydın 等人,2019)。这项研究突出了螺环化合物在开发新抗病毒药物中的潜力。
抗癌和抗糖尿病应用
对螺环噻唑烷酮及其相关类似物的进一步研究揭示了它们有希望的抗癌和抗糖尿病潜力。Flefel 等人(2019 年)合成了螺噻唑烷酮并评估了它们对乳腺癌和肝癌细胞系的活性,一些化合物显示出显着的抗癌活性(Flefel 等人,2019)。这些发现表明,对螺环核心的修饰可以导致有效的生物活性,为治疗开发提供了新的途径。
属性
IUPAC Name |
9-benzylsulfanyl-7-oxo-8-azaspiro[4.5]dec-9-ene-6,10-dicarbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS/c19-10-14-16(22)21-17(23-12-13-6-2-1-3-7-13)15(11-20)18(14)8-4-5-9-18/h1-3,6-7,14H,4-5,8-9,12H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONDCHMPVUDSJAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C(C(=O)NC(=C2C#N)SCC3=CC=CC=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Benzylsulfanyl-9-oxo-8-aza-spiro[4.5]dec-6-ene-6,10-dicarbonitrile |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。